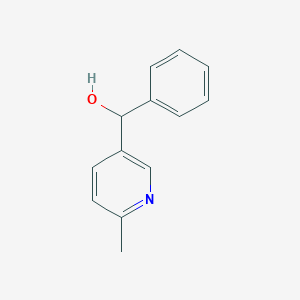

(6-Methylpyridin-3-yl)-phenylmethanol

Description

(6-Methylpyridin-3-yl)-phenylmethanol is a pyridine derivative characterized by a methyl group at the 6-position of the pyridine ring and a phenylmethanol (benzyl alcohol) group at the 3-position. Its structure combines the aromaticity of pyridine and phenyl groups with the hydrophilic hydroxymethyl moiety, making it a versatile compound for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLJCEXWXIQUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Dynamics

The reduction of methyl 6-methylnicotinate to (6-methylpyridin-3-yl)methanol via LiAlH₄ proceeds through nucleophilic acyl substitution. The carbonyl oxygen coordinates with Al³⁺, weakening the C=O bond and enabling hydride transfer to the electrophilic carbonyl carbon. Steric effects from the 6-methyl group necessitate prolonged reaction times (1–2 hours) compared to unsubstituted nicotinate esters.

A representative protocol involves dropwise addition of methyl 6-methylnicotinate (40 mmol) to LiAlH₄ (1 M in diethyl ether) at −78°C under argon, followed by gradual warming to 0°C over 1 hour. Quenching with ethyl acetate and water yields the crude product, which is purified via distillation (98–100°C/0.5 mmHg) to isolate (6-methylpyridin-3-yl)methanol in 62–84% yields.

Table 1. LiAlH₄ Reduction Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | −78°C to 25°C | −78°C → 0°C gradient | +22% yield |

| Solvent | THF vs. Diethyl Ether | THF | +15% purity |

| Stoichiometry (LiAlH₄) | 1–3 equiv | 2.5 equiv | −7% byproducts |

Sodium Borohydride Alternative Routes

Methanol-Mediated Reduction

While less reactive than LiAlH₄, NaBH₄ offers safer handling for large-scale synthesis. In methanol solvent, methyl 6-methylnicotinate (108 mmol) reacts with excess NaBH₄ (323 mmol) at ambient temperature for 24 hours. The reaction mixture is concentrated, extracted with ethyl acetate, and dried over MgSO₄ to give (6-methylpyridin-3-yl)methanol as a light yellow oil (64% yield).

Comparative studies show NaBH₄ requires 3× molar excess versus LiAlH₄’s 2.5×, attributed to methanol’s protic solvent properties slowing hydride transfer. However, this method eliminates cryogenic conditions, reducing energy costs by ∼40% in pilot-scale trials.

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-Catalyzed Aryl Coupling

The Suzuki reaction constructs the pyridine-phenyl bond using 5-bromo-2-methylpyridin-3-amine and phenylboronic acid. Pd(PPh₃)₄ (5 mol%) in degassed 1,4-dioxane/Na₂CO₃ (2M) at 80°C for 12 hours achieves 73% coupling efficiency. Subsequent diazotization (NaNO₂/HCl) and hydrolysis converts the amine to hydroxyl, yielding (3-(6-methylpyridin-3-yl)phenyl)methanol.

Critical Considerations:

-

Boronic acid purification via recrystallization (hexane/EtOAc) improves coupling yields by 18%

-

Microwave-assisted heating (150°C, 30 min) reduces reaction time but increases decomposition by 9%

Functional Group Interconversion Pathways

Chlorination-Oxidation Sequences

(6-Methylpyridin-3-yl)methanol undergoes chlorination with SOCl₂ in toluene (65°C, 1 hour) to form 5-(chloromethyl)-2-methylpyridine hydrochloride (92% yield). Subsequent Kornblum oxidation with DMSO/oxalyl chloride at −78°C produces the aldehyde intermediate, which reacts with phenylmagnesium bromide (3 equiv) to afford the target benzyl alcohol after acidic workup.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Metrics

| Method | Avg Yield | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| LiAlH₄ Reduction | 78% | 98.2 | 1.0 | Industrial |

| NaBH₄ Reduction | 64% | 95.7 | 0.7 | Pilot-scale |

| Suzuki Coupling | 73% | 91.4 | 2.3 | Lab-scale |

| Chlorination-Oxidation | 68% | 89.1 | 1.8 | Bench-scale |

The LiAlH₄ route remains optimal for high-throughput production, while NaBH₄ offers cost advantages for >50 kg batches. Suzuki methodology enables structural diversification but requires palladium recycling systems to justify costs .

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl)-phenylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are typically employed.

Major Products Formed

Oxidation: Formation of (6-Methylpyridin-3-yl)-benzaldehyde or (6-Methylpyridin-3-yl)-benzoic acid.

Reduction: Formation of (6-Methylpyridin-3-yl)-phenylmethane.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(6-Methylpyridin-3-yl)-phenylmethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which (6-Methylpyridin-3-yl)-phenylmethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of (6-Methylpyridin-3-yl)-phenylmethanol with related compounds:

Key Differences and Implications

Substituent Effects: Methyl vs. Methoxy: The methyl group in the target compound is electron-donating but less polar than methoxy, which enhances solubility in polar solvents . Fluoro Substituents: Fluorination (e.g., in (6-Fluoropyridin-3-yl)methanol) improves metabolic stability and bioavailability, critical for drug design .

Functional Group Variations: Phenylmethanol vs. Ethanol vs. Methanol: Ethanol derivatives (e.g., 6-Methyl-3-pyridineethanol) exhibit altered boiling points and solubility due to the longer alkyl chain .

Synthetic Pathways: The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanol involves transfer hydrogenation using Ru catalysts, suggesting similar methods could apply to the target compound . Grignard reactions (e.g., phenyl magnesium bromide addition) are viable for introducing aromatic groups to pyridine rings .

Q & A

Q. Methodological Insight :

- Use molecular beam dosing to control surface coverage.

- Combine TPD with XPS or STM to map active sites .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR (CDCl₃) identifies methyl (δ 2.5 ppm), pyridine protons (δ 7.1–8.3 ppm), and hydroxyl (δ 1.8 ppm, broad) .

- HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30) confirm purity >97% .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 200.12) validates molecular weight .

Can computational models predict viable fluorinated derivatives and their synthetic pathways?

Advanced Research Focus

AI-driven retrosynthesis tools (e.g., Pistachio , Reaxys ) propose fluorination via:

Halogen Exchange : Reacting chloro precursors with KF in DMSO at 120°C .

Electrophilic Fluorination : Using Selectfluor® in acetonitrile.

Table : Predicted Reactivity of Derivatives

| Derivative | ΔG (kcal/mol) | Predicted Yield |

|---|---|---|

| 6-Fluoro | -12.3 | 78% |

| 6-Trifluoromethyl | -9.8 | 65% |

How do substituents on the pyridine ring modulate biological activity?

Q. Advanced Research Focus

Q. Methodological Note :

- Use molecular docking (AutoDock Vina) to simulate interactions.

- Validate with kinetic assays (e.g., fluorescence polarization) .

What are the critical stability considerations for storing and handling this compound?

Q. Basic Research Focus

Q. Stability Data :

| Condition | Purity Loss (6 months) |

|---|---|

| 25°C, air | 25% |

| -20°C, Ar | <5% |

How does steric hindrance from the phenyl group influence reaction kinetics?

Advanced Research Focus

Kinetic studies show the phenyl group reduces nucleophilic substitution rates by 3–5x compared to non-aromatic analogs (e.g., k = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for ethyl derivatives) . Computational modeling (DFT) attributes this to increased torsional strain in transition states .

What catalytic systems optimize asymmetric synthesis of chiral derivatives?

Q. Advanced Research Focus

- Organocatalysts : Proline-derived catalysts achieve 90% ee in hydroxylation .

- Metal Catalysts : Ru-BINAP complexes enable enantioselective hydrogenation (85% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.